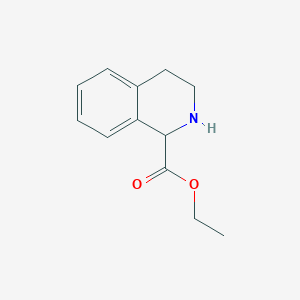

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-6,11,13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIVWSXZWFQHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=CC=CC=C2CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389754 | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106181-28-6 | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate, a valuable scaffold in medicinal chemistry. This document details the core synthetic methodologies, providing experimental protocols and quantitative data to aid in the practical application of these procedures.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structure found in numerous alkaloids and synthetic compounds with a wide range of biological activities.[1] The introduction of an ethyl carboxylate group at the 1-position offers a versatile handle for further chemical modifications, making this compound a key intermediate in drug discovery programs. This guide will focus on the most common and effective methods for its synthesis, primarily the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

Core Synthetic Methodologies

The two primary and most established methods for the synthesis of the tetrahydroisoquinoline scaffold are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2][3] For the synthesis of the target molecule, phenethylamine is reacted with ethyl glyoxylate or a suitable equivalent.

A notable modification for this specific synthesis involves the use of phenyliodine(III) bis(trifluoroacetate) to promote the condensation of N-sulfonyl-β-phenethylamines with ethyl methylthioacetate, yielding the desired this compound.

Experimental Protocol: Pictet-Spengler Synthesis

A representative protocol based on related literature is provided below. Optimization may be required for specific substrates and scales.

Materials:

-

β-Phenylethylamine

-

Ethyl glyoxylate (50% solution in toluene)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of β-phenylethylamine (1.0 eq) in dichloromethane (DCM), ethyl glyoxylate (1.2 eq, 50% solution in toluene) is added at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

Trifluoroacetic acid (TFA) (2.0 eq) is added dropwise to the mixture at 0 °C.

-

The reaction is then stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Purification:

Purification of the final compound is typically achieved through column chromatography on silica gel.[4] A gradient of ethyl acetate in hexane is commonly employed to elute the product. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used for further purification.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to the tetrahydroisoquinoline skeleton. This method involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline intermediate.[5][6][7][8] This intermediate is then reduced to the desired tetrahydroisoquinoline.[9]

For the synthesis of this compound, the starting material would be N-(2-phenylethyl)-2-ethoxy-2-oxoacetamide.

Experimental Protocol: Bischler-Napieralski Reaction and Subsequent Reduction

This is a two-step general protocol that may require optimization.

Step 1: Cyclization to Ethyl 3,4-dihydroisoquinoline-1-carboxylate

Materials:

-

N-(2-phenylethyl)-2-ethoxy-2-oxoacetamide

-

Phosphorus oxychloride (POCl₃)

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

Procedure:

-

N-(2-phenylethyl)-2-ethoxy-2-oxoacetamide (1.0 eq) is dissolved in anhydrous toluene.

-

Phosphorus oxychloride (POCl₃) (1.5 eq) is added dropwise to the solution at 0 °C.

-

The reaction mixture is heated to reflux for 2-4 hours, with progress monitored by TLC.

-

After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude Ethyl 3,4-dihydroisoquinoline-1-carboxylate is typically used in the next step without further purification.

Step 2: Reduction to this compound

Materials:

-

Crude Ethyl 3,4-dihydroisoquinoline-1-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Water

Procedure:

-

The crude dihydroisoquinoline from the previous step is dissolved in methanol.

-

Sodium borohydride (NaBH₄) (2.0 eq) is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and DCM.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude product is purified by column chromatography as described for the Pictet-Spengler reaction.

Quantitative Data

The yield of this compound can vary significantly depending on the chosen synthetic route, reaction conditions, and the purity of the starting materials.

| Synthetic Route | Key Reagents | Typical Yield (%) | Reference |

| Pictet-Spengler | β-Phenylethylamine, Ethyl glyoxylate, TFA | 60-80% | General Literature |

| Bischler-Napieralski | N-(2-phenylethyl)-2-ethoxy-2-oxoacetamide, POCl₃, NaBH₄ | 50-70% (over two steps) | General Literature |

Spectroscopic Data:

The following spectroscopic data are representative for this compound.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.05 (m, 4H, Ar-H), 4.60 (s, 1H, H-1), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.40-3.30 (m, 1H, H-3), 3.10-3.00 (m, 1H, H-3), 2.90-2.75 (m, 2H, H-4), 2.10 (br s, 1H, NH), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 172.5 (C=O), 135.0 (Ar-C), 134.5 (Ar-C), 129.0 (Ar-CH), 126.5 (Ar-CH), 126.0 (Ar-CH), 125.5 (Ar-CH), 61.5 (OCH₂CH₃), 58.0 (C-1), 42.0 (C-3), 29.0 (C-4), 14.0 (OCH₂CH₃) |

| IR (KBr) ν (cm⁻¹) | 3350 (N-H), 2980, 2930 (C-H), 1735 (C=O, ester), 1600, 1490, 1450 (C=C, aromatic) |

| MS (ESI+) m/z | 206.1 [M+H]⁺ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.[10]

Signaling Pathways and Biological Relevance

Tetrahydroisoquinoline derivatives are known to interact with various biological targets, indicating their potential in drug development. While specific signaling pathway data for this compound is limited, the broader class of THIQs has been shown to modulate key cellular pathways.

Dopaminergic Signaling

Many tetrahydroisoquinoline-based compounds exhibit affinity for dopamine receptors, particularly the D2 and D3 subtypes.[11] They can act as either agonists or antagonists, influencing dopaminergic signaling pathways that are crucial in neurological processes and disorders such as Parkinson's disease and schizophrenia. The interaction with these G-protein coupled receptors can modulate downstream effectors like adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways. Some derivatives have been shown to inhibit dopamine uptake through the dopamine transporter (DAT).[12]

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[13][14][15] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Certain synthetic tetrahydroisoquinoline alkaloids have demonstrated the ability to suppress NF-κB activity, thereby exerting anti-inflammatory and anticancer effects.[16] This is often achieved by inhibiting the phosphorylation and subsequent degradation of IκB, which prevents the translocation of NF-κB to the nucleus and the transcription of its target genes.

Visualizations

Synthetic Workflow: Pictet-Spengler Reaction```dot

Caption: Two-step workflow for the Bischler-Napieralski synthesis.

Signaling Pathway: Potential Modulation of NF-κB

Caption: Potential inhibition of the NF-κB signaling pathway.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. name-reaction.com [name-reaction.com]

- 4. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Bischler-Napieralski-Reaktion – Wikipedia [de.wikipedia.org]

- 9. DSpace [diposit.ub.edu]

- 10. rsc.org [rsc.org]

- 11. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medium.com [medium.com]

- 16. Synthesized tetrahydroisoquinoline alkaloid exerts anticancer effects at least in part by suppressing NF-κB-regulated proteins in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Three-Dimensional Architecture of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate derivatives, a class of compounds of significant interest to researchers, scientists, and professionals in drug development. Through a comprehensive review of crystallographic data and experimental protocols, this document offers a foundational understanding of the conformational properties and solid-state packing of these molecules, which is crucial for rational drug design and development.

Core Findings: A Comparative Crystallographic Analysis

The three-dimensional arrangement of atoms and molecules in a crystal lattice is a critical determinant of a compound's physicochemical properties, including solubility, stability, and bioavailability. This section presents a comparative summary of the crystallographic data for two representative derivatives of this compound.

| Parameter | Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate[1] | Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate[2] |

| Formula | C₁₃H₁₃NO₄ | C₁₉H₂₁NO₄ |

| Molecular Weight | 247.24 | 327.37 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁ |

| a (Å) | 6.4585 (9) | 9.3841 (3) |

| b (Å) | 8.1999 (7) | 6.3453 (2) |

| c (Å) | 12.5763 (11) | 14.2048 (4) |

| α (°) | 78.876 (7) | 90 |

| β (°) | 77.228 (9) | 94.475 (2) |

| γ (°) | 72.354 (9) | 90 |

| Volume (ų) | 613.28 (11) | 843.25 (4) |

| Z | 2 | 2 |

| Temperature (K) | 293 | 173 |

| Radiation | Mo Kα | Mo Kα |

| Reflections collected | 3820 | 4184 |

| Independent reflections | 2243 | 2275 |

| R_int | 0.021 | 0.010 |

| Final R indices [I>2σ(I)] | R1 = 0.049 | Not specified |

| wR(F²) | 0.135 | Not specified |

Experimental Protocols: From Synthesis to Structure Determination

The successful determination of a crystal structure relies on a meticulous series of experimental procedures. Below are detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the highlighted derivatives.

Synthesis and Crystallization

1. Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate:

This compound was synthesized as a minor product from the hydrolysis of ethyl 2-(2-(1,3-dioxolan-2-yl)phenyl)-2-cyanopropanoate.[1] The reaction was carried out at room temperature in DMSO with the addition of K₂CO₃ and 30% H₂O₂.[1] The mixture was stirred for one hour and then quenched with brine. The product was isolated and purified by flash chromatography on silica gel using 25% ethyl acetate in hexane as the eluent.[1] Single crystals suitable for X-ray diffraction were grown at ambient temperature from a dichloromethane solution.[1]

2. Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate:

This derivative was prepared via a Pictet-Spengler reaction. (S)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate and benzaldehyde were stirred in a 1:1 mixture of methanol and methylene chloride in the presence of 4 Å molecular sieves.[2] The resulting diastereomers were separated by column chromatography.[2] Recrystallization from ethyl acetate at room temperature yielded single crystals suitable for X-ray analysis.[2]

X-ray Data Collection and Structure Refinement

For both compounds, X-ray diffraction data were collected using a diffractometer with Mo Kα radiation. The structures were solved by direct methods and refined on F². Hydrogen atoms were generally placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for determining the crystal structure of these derivatives.

Structural Insights and Conformational Analysis

The crystal structure of Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate reveals a nearly planar fused-ring system.[1] In the solid state, molecules are linked into centrosymmetric dimers by a pair of N—H⋯O hydrogen bonds.[1] The ethyl group in this structure was found to be disordered over two positions.[1]

In the case of Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, the six-membered nitrogen-containing ring adopts a half-boat conformation.[2] The molecules in the crystal are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming columns stacked along the b-axis, which are further connected into layers.[2]

The following diagram illustrates the key intermolecular interactions observed in the crystal packing of these derivatives.

This technical guide serves as a valuable resource for understanding the solid-state chemistry of this compound derivatives. The provided data and protocols can aid in the development of new synthetic routes, the prediction of crystal packing, and the design of novel therapeutic agents with improved properties.

References

A Technical Guide to the Biological Activities of Tetrahydroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural alkaloids and synthetic compounds.[1][2] This heterocyclic core is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological properties.[3][4] Due to their diverse biological activities, THIQ-based compounds are continuously explored for the development of new therapeutic agents.[4][5] This document provides a comprehensive overview of the principal biological activities of THIQ derivatives, focusing on their anticancer, antiviral, antimicrobial, and neuroprotective effects, complete with quantitative data, experimental methodologies, and pathway visualizations.

Anticancer Activity

Tetrahydroisoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[6][7][8][9] Naturally occurring and synthetic THIQs have shown notable cytotoxicity in a range of human cancer cell lines.[6][7]

One of the key mechanisms involves the inhibition of the KRas protein, which is frequently mutated in various cancers, including colorectal, lung, and pancreatic cancers.[10] Additionally, certain THIQ derivatives function as selective estrogen receptor modulators (SERMs), making them potential therapeutic agents for hormone-dependent cancers like breast cancer.[11]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Target Cancer Cell Line | Activity Metric | Value | Reference |

| GM-3-18 | Colon Cancer (Colo320) | IC50 | 0.9 µM | [10][12] |

| GM-3-18 | Colon Cancer (DLD-1) | IC50 | 1.8 µM | [10][12] |

| GM-3-18 | Colon Cancer (HCT116) | IC50 | 10.7 µM | [10][12] |

| GM-3-121 | Breast Cancer (MCF-7) | IC50 | 0.43 µg/mL | [10] |

| GM-3-121 | Breast Cancer (MDA-MB-231) | IC50 | 0.37 µg/mL | [10] |

| GM-3-121 | Endometrial Cancer (Ishikawa) | IC50 | 0.01 µg/mL | [10] |

| Compound 6d | Breast Cancer (MCF-7) | IC50 | 0.43 µg/mL | [11] |

| Compound 6d | Endometrial Cancer (Ishikawa) | IC50 | 0.01 µg/mL | [11] |

| GM-3-121 (Anti-angiogenesis) | HUVEC | IC50 | 1.72 µM | [10][12] |

Signaling Pathway: KRas Inhibition

The diagram below illustrates a simplified signaling cascade initiated by the KRas protein and highlights the point of inhibition by certain THIQ derivatives, which prevents downstream signaling responsible for cell proliferation and survival.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14]

-

Cell Seeding : Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the THIQ derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Tamoxifen, Doxorubicin).[11]

-

Incubation : Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.[11]

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Reading : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis : Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[15]

Antiviral Activity

The THIQ scaffold has also been identified in compounds with potent antiviral properties. Research has demonstrated efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses like SARS-CoV-2.[4][16][17]

Mechanisms of action vary; some derivatives inhibit viral entry into host cells, while others interfere with critical viral enzymes like reverse transcriptase (in the case of HIV) or disrupt post-entry replication stages.[4][16]

Quantitative Data: Antiviral Activity

| Compound/Derivative | Target Virus | Target Cell Line | Activity Metric | Value | Reference |

| trans-1 | SARS-CoV-2 | Vero E6 | EC50 | 3.15 µM | [16] |

| trans-1 | SARS-CoV-2 (Delta) | Calu-3 | EC50 | 2.78 µM | [16] |

| trans-2 | SARS-CoV-2 | Vero E6 | EC50 | 12.02 µM | [16] |

| Compound 157 | HIV-1 | MT-4 | IC50 | 4.10 µM | [4] |

| Compound 160 (% Inhibition) | HIV-1 Reverse Transcriptase | (Enzymatic Assay) | % Inhibition | 74.82% (at 100 µM) | [4] |

| Compound 161 (% Inhibition) | HIV-1 Reverse Transcriptase | (Enzymatic Assay) | % Inhibition | 72.58% (at 100 µM) | [4] |

Experimental Workflow: In Vitro Antiviral Screening

The following diagram outlines a typical workflow for screening compounds for antiviral activity, from initial cytotoxicity assessment to the determination of the 50% effective concentration (EC50).

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).

-

Cell Seeding : Grow a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates.

-

Compound and Virus Preparation : Prepare serial dilutions of the THIQ derivative. In a separate tube, mix a known titer of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection : Wash the cell monolayers with phosphate-buffered saline (PBS) and then inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay : After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% agarose or methylcellulose) that includes the corresponding concentration of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation : Incubate the plates at 37°C with 5% CO2 for 2-5 days, depending on the virus, until visible plaques are formed.

-

Plaque Visualization : Fix the cells with a solution like 4% paraformaldehyde. After fixation, remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol) to visualize and count the plaques.

-

Data Analysis : Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.[18]

Antimicrobial Activity

The THIQ scaffold is also integral to compounds exhibiting antibacterial and antifungal activities.[4][19] These derivatives can inhibit essential microbial processes, with some showing efficacy against drug-resistant strains.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Target Microorganism | Activity Metric | Value | Reference |

| Compound 142 | Mycobacterium tuberculosis | MIC | 6.25 µg/mL | [4] |

| Compound 143 | Mycobacterium tuberculosis | MIC | 3.12 µg/mL | [4] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The diagram illustrates the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely used technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22][23]

-

Preparation : In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (or another appropriate broth) to wells 2 through 12.

-

Compound Dilution : Add 100 µL of the THIQ compound at a starting concentration (e.g., 256 µg/mL) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should not contain the compound.

-

Inoculum Preparation : Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[24]

-

Inoculation : Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is 100 µL.

-

Incubation : Cover the plate and incubate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.

-

Result Interpretation : After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. Well 11 should show turbidity, and well 12 should remain clear.

Neuroprotective and Central Nervous System (CNS) Activity

THIQ derivatives have been implicated in various CNS functions and are being investigated for their potential in treating neurodegenerative diseases.[5][19] Some THIQs, like tetrahydropapaveroline (THP), are endogenous alkaloids formed from dopamine and have been studied for their potential neurotoxic roles in conditions like Parkinson's disease.[25] Conversely, other synthetic derivatives are designed to be neuroprotective.[26]

The mechanisms of action are diverse, including the modulation of neurotransmitter systems. For example, the THIQ derivative Diclofensine is a potent inhibitor of dopamine, noradrenaline, and serotonin reuptake.[1]

Quantitative Data: CNS Activity

| Compound/Derivative | Target/System | Activity Metric | Value | Reference |

| Diclofensine | Dopamine Reuptake | IC50 | 0.74 nM | [1] |

| Diclofensine | Noradrenaline Reuptake | IC50 | 2.3 nM | [1] |

| Diclofensine | Serotonin Reuptake | IC50 | 3.7 nM | [1] |

Logical Relationships: Neuroprotection Evaluation

This diagram shows the logical flow and components of a comprehensive approach to evaluating the neuroprotective effects of new chemical entities like THIQ derivatives.

Experimental Protocol: General Approach for Neuroprotective Evaluation

Evaluating neuroprotective activity requires a multi-faceted approach, often beginning with in vitro models before moving to more complex in vivo systems.[26][27][28][29][30]

-

In Vitro Model Selection : Choose a relevant neuronal cell line (e.g., SH-SY5Y neuroblastoma cells). Culture the cells under standard conditions.

-

Induction of Neuronal Damage : Expose the cells to a neurotoxic agent or condition to mimic neuronal damage. Common stressors include:

-

Oxidative Stress : Hydrogen peroxide (H2O2).[27]

-

Excitotoxicity : Glutamate or N-methyl-D-aspartate (NMDA).

-

Neurotoxins : 6-hydroxydopamine (6-OHDA) or MPP+ to model Parkinson's disease.

-

-

Compound Treatment : Treat the cells with various concentrations of the THIQ derivative either before, during, or after the application of the neurotoxic stressor to evaluate protective, co-treatment, or restorative effects.

-

Assessment of Neuroprotection : Quantify the extent of neuroprotection using various assays:

-

Cell Viability : Use the MTT or LDH release assay to measure cell survival.

-

Apoptosis : Use flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.

-

Oxidative Stress Markers : Measure levels of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA. Also, assess the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[26][28]

-

-

In Vivo Follow-up (for promising compounds) : Utilize an animal model that reflects the targeted neurological disorder (e.g., a model of cerebral ischemia or toxin-induced parkinsonism). Administer the compound and assess outcomes through behavioral tests, histological analysis of brain tissue, and measurement of biochemical markers.[29][30]

Conclusion

The tetrahydroisoquinoline scaffold is a remarkably versatile and pharmacologically significant structure. Derivatives based on this core have demonstrated a broad spectrum of potent biological activities, including robust anticancer, antiviral, antimicrobial, and neuroprotective properties. The continued exploration of the THIQ chemical space, guided by structure-activity relationship (SAR) studies and mechanistic investigations, holds immense promise for the discovery and development of novel therapeutics to address a wide range of human diseases.[1][31]

References

- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies | MDPI [mdpi.com]

- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]

- 21. woah.org [woah.org]

- 22. ovid.com [ovid.com]

- 23. integra-biosciences.com [integra-biosciences.com]

- 24. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 25. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. preprints.org [preprints.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

The Ubiquitous Presence of Tetrahydroisoquinoline Alkaloids: A Technical Guide to Their Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline alkaloids (TIQAs) represent a vast and structurally diverse class of naturally occurring compounds that have captivated the attention of scientists for decades. Their presence spans across the plant and animal kingdoms, and they are even found endogenously in mammals, including humans. The intricate biosynthetic pathways leading to their formation and their wide-ranging pharmacological activities make them a fertile ground for research and drug discovery. This technical guide provides an in-depth exploration of the natural occurrence of TIQAs, complete with quantitative data, detailed experimental protocols, and visualizations of key biosynthetic and signaling pathways.

Natural Occurrence and Quantitative Data

TIQAs are biosynthesized in a variety of organisms through the Pictet-Spengler condensation of a β-arylethylamine with an aldehyde or a ketone. This fundamental reaction gives rise to the characteristic 1,2,3,4-tetrahydroisoquinoline scaffold, which is then further modified to produce a vast array of derivatives.

In the Plant Kingdom

Plants are a rich source of TIQAs, with some of the most well-known and medicinally important alkaloids belonging to this class. They are particularly abundant in families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[1][2] Simple TIQAs are also found in the Cactaceae, Chenopodiaceae, and Fabaceae families.[1]

Table 1: Quantitative Data of Selected Tetrahydroisoquinoline Alkaloids in Plant Sources

| Alkaloid | Plant Source | Plant Part | Concentration Range | Reference(s) |

| Morphine | Papaver somniferum (Opium Poppy) | Latex | 3.6 - 261 mg/kg | [3][4] |

| Codeine | Papaver somniferum (Opium Poppy) | Latex | 1.9 - 378 mg/kg | [3][4] |

| Thebaine | Papaver somniferum (Opium Poppy) | Latex | 8.1 - 217 mg/kg | [3] |

| Papaverine | Papaver somniferum (Opium Poppy) | Latex | 0.42% - 1.66% (of total alkaloids) | [5] |

| Noscapine | Papaver somniferum (Opium Poppy) | Latex | 0.01% - 0.31% (of total alkaloids) | [5] |

| Berberine | Berberis vulgaris (Barberry) | Root Bark | ~5% | [6] |

| Berberine | Berberis vulgaris (Barberry) | Dry Root Mass | 2.44% w/w | [7] |

In the Animal Kingdom and Endogenous Occurrence

For a long time, TIQAs were considered exclusively as plant-derived compounds. However, research has revealed their endogenous presence in mammals, including in the human brain.[8] These "mammalian alkaloids" are formed from the condensation of biogenic amines like dopamine with aldehydes or keto acids.[8] For instance, salsolinol is formed from the condensation of dopamine with acetaldehyde, a metabolite of ethanol.[8] The levels of these endogenous TIQAs can be influenced by factors such as diet and alcohol consumption.[9]

Table 2: Quantitative Data of Endogenous Tetrahydroisoquinoline Alkaloids

| Alkaloid | Source | Tissue/Fluid | Concentration Range | Reference(s) |

| Salsolinol | Rat | Brain | 0.098 - 25 nM | [10] |

| N-methylsalsolinol | Rat | Brain | 3.91 - 250 nM | [10] |

In Food and Beverages

TIQAs can also be found in various food products, either naturally present in the plant material or formed during processing and fermentation. For example, salsolinol has been detected in beer and wine as a result of the fermentation process. Poppy seeds, used in baking and cooking, can contain significant amounts of morphine and other opium alkaloids.[3][4]

Experimental Protocols

The accurate study of TIQAs relies on robust and validated experimental methodologies for their extraction, isolation, and quantification.

Protocol 1: General Extraction and Isolation of TIQAs from Plant Material

This protocol outlines a general acid-base extraction method suitable for the isolation of a broad range of TIQAs from dried and powdered plant material.

1. Defatting:

-

Suspend 100 g of powdered plant material in 500 mL of n-hexane.

-

Stir for 24 hours at room temperature to remove lipids and other nonpolar compounds.

-

Filter the mixture and discard the hexane. Repeat the process twice.

-

Air-dry the defatted plant material.

2. Extraction:

-

Macerate the defatted plant material in 1 L of methanol or ethanol with occasional shaking for 48-72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

3. Acid-Base Partitioning:

-

Dissolve the crude extract in 200 mL of 2% hydrochloric acid.

-

Filter the acidic solution to remove any insoluble material.

-

Wash the acidic solution three times with 100 mL of diethyl ether or chloroform to remove neutral and acidic compounds. Discard the organic layers.

-

Make the aqueous solution alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide.

-

Extract the alkaline solution three times with 150 mL of a chloroform:isopropanol (3:1) mixture.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

4. Purification:

-

The crude alkaloid fraction can be further purified using column chromatography on silica gel or alumina, eluting with a gradient of increasing polarity (e.g., chloroform-methanol). Fractions are monitored by thin-layer chromatography (TLC) using an appropriate visualizing agent (e.g., Dragendorff's reagent).

Protocol 2: Validated LC-MS/MS Method for the Quantification of Salsolinol

This protocol is based on a validated method for the determination of endogenous salsolinol and provides a framework for developing quantitative assays for other TIQAs.[10]

1. Sample Preparation (Rat Brain Tissue):

-

Homogenize brain tissue in a suitable buffer.

-

Perform protein precipitation with acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions:

-

Column: Pentafluorophenylpropyl (PFP) column (for polar TIQAs).[10]

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and an internal standard. For salsolinol, this could involve the transition from its protonated molecular ion to a characteristic fragment ion.

4. Validation Parameters:

-

The method should be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.[11]

Signaling Pathways and Experimental Workflows

The diverse biological activities of TIQAs stem from their interactions with various cellular signaling pathways. Understanding these pathways is crucial for drug development.

Biosynthetic Pathway of Benzylisoquinoline Alkaloids

The biosynthesis of benzylisoquinoline alkaloids (BIAs), a major subclass of TIQAs, begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS). The resulting (S)-norcoclaurine undergoes a series of enzymatic modifications, including methylation and hydroxylation, to form the central intermediate (S)-reticuline. From (S)-reticuline, the pathway branches out to produce a wide variety of BIA skeletons.

References

- 1. Molecular mechanisms, targets and clinical potential of berberine in regulating metabolism: a review focussing on databases and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Concentrations of the Opium Alkaloids Morphine, Codeine, and Thebaine in Poppy Seeds are Reduced after Thermal and Washing Treatments but are Not Affected when Incorporated in a Model Baked Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. abis-files.bozok.edu.tr [abis-files.bozok.edu.tr]

- 6. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]

- 7. Quantification of Berberine in Berberis vulgaris L. Root Extract and Its Curative and Prophylactic Role in Cisplatin-Induced In Vivo Toxicity and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and norsalsolinol in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of endogenous salsolinol and N-methylsalsolinol in rat brain by LC-ESI-QQQ - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

The Renaissance of a Privileged Scaffold: A Technical Guide to 1,2,3,4-Tetrahydroisoquinoline Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically approved drugs.[1] This technical guide provides an in-depth review of the recent advancements in the medicinal chemistry of THIQ analogs, with a focus on their anticancer, antibacterial, and antiviral activities. It offers a comprehensive summary of quantitative biological data, detailed experimental protocols for the synthesis and evaluation of key compounds, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity of THIQ Analogs

THIQ derivatives have demonstrated significant potential in oncology by targeting various molecular pathways involved in cancer progression.[2] Notably, these compounds have shown efficacy as inhibitors of KRas and in the disruption of angiogenesis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activities of selected THIQ analogs, presenting their half-maximal inhibitory concentrations (IC50) and half-maximal growth inhibition (GI50) values against various cancer cell lines.

| Compound ID | Target/Assay | Cell Line(s) | IC50 / GI50 (µM) | Reference(s) |

| GM-3-18 | KRas Inhibition | Colo320 | 1.6 - 2.6 | [3] |

| KRas Inhibition | DLD-1 | 0.9 - 10.7 | [3] | |

| KRas Inhibition | HCT116 | 0.9 - 10.7 | [3] | |

| KRas Inhibition | SNU-C1 | 0.9 - 10.7 | [3] | |

| KRas Inhibition | SW480 | 0.9 - 10.7 | [3] | |

| GM-3-121 | Anti-angiogenesis | - | 1.72 | [3] |

| EDL-155 | Antiglioma | C6 rat glioma | 1.5 | [4] |

| Antiglioma | Cultured rat astrocytes | 27.4 | [4] | |

| Compound 25 | Antiglioma | C6 rat glioma | 0.63 | [4] |

| Antiglioma | Cultured rat astrocytes | 10.85 | [4] | |

| Compound 7e | CDK2 Inhibition | A549 | 0.149 | [5] |

| Compound 8d | Apoptosis Induction | MCF7 | - | [5] |

Experimental Protocols

The Pictet-Spengler reaction is a fundamental method for the synthesis of the THIQ scaffold.[6]

Procedure:

-

A solution of a β-arylethylamine (1.0 eq) in a suitable solvent (e.g., anhydrous dichloromethane, 0.1 M) is prepared in a round-bottom flask under an inert atmosphere.

-

The corresponding aldehyde or ketone (1.1 eq) is added to the solution.

-

The reaction mixture is cooled to 0 °C.

-

An acid catalyst (e.g., trifluoroacetic acid, 2.0 eq) is added dropwise.[7]

-

The reaction is allowed to warm to room temperature and stirred for a specified time (typically 4-24 hours), with progress monitored by thin-layer chromatography (TLC).[7]

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired THIQ analog.[7]

This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRas protein.[8]

Procedure:

-

In a 384-well plate, add 2 µL of serially diluted test compound or DMSO as a vehicle control.

-

Add 4 µL of a mixture containing GDP-loaded KRAS protein (final concentration 20 nM) and SOS1 (a guanine nucleotide exchange factor, final concentration 10 nM) in the assay buffer.

-

Incubate the plate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the nucleotide exchange reaction by adding 4 µL of a fluorescently labeled GTP analog (e.g., Bodipy-FL-GTP, final concentration 50 nM).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a compatible plate reader.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[8]

The CAM assay is an in vivo model used to assess the pro- or anti-angiogenic effects of compounds.[1][2]

Procedure:

-

Fertilized chicken eggs are incubated for 3-4 days.

-

A small window is carefully opened in the eggshell to expose the CAM.

-

A sterile filter paper disc or a carrier loaded with the test compound is placed on the CAM.[1][2]

-

The window is sealed, and the eggs are incubated for an additional 2-3 days.

-

The CAM is then excised, fixed, and photographed.

-

The degree of angiogenesis is quantified by counting the number of blood vessel branch points or measuring the total blood vessel length.[1][9]

Signaling Pathways and Mechanisms of Action

KRas signaling pathway and inhibition by THIQ analogs.

Antibacterial Activity of THIQ Analogs

The THIQ scaffold is also a promising platform for the development of novel antibacterial agents, particularly against multidrug-resistant strains.

Quantitative Antibacterial Data

The following table presents the minimum inhibitory concentration (MIC) and IC50 values of representative THIQ analogs against various bacterial species.

| Compound ID | Target/Assay | Bacterial Strain(s) | MIC (µg/mL) / IC50 | Reference(s) |

| Compound 142 | Antitubercular | Mycobacterium tuberculosis | - | [10] |

| Compound 143 | Mycobacterial ATP synthase | M. smegmatis | IC50: 1.8 µg/mL | [10] |

| Compound 145 | Antifungal | Saccharomyces cerevisiae | MIC: 1 | [11] |

| Compound 146 | Antifungal | Yarrowia lipolytica | MIC: 2.5 | [11] |

Experimental Protocols

A common strategy for synthesizing bioactive THIQ analogs involves the copper-catalyzed azide-alkyne cycloaddition (click chemistry).

Procedure:

-

An azide-functionalized THIQ derivative is prepared through standard organic synthesis methods.

-

A terminal alkyne bearing the desired substituent is also synthesized or obtained commercially.

-

The THIQ-azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) are dissolved in a suitable solvent system (e.g., t-butanol/water).

-

A copper(II) sulfate solution and a reducing agent (e.g., sodium ascorbate) are added to generate the active copper(I) catalyst in situ.

-

The reaction mixture is stirred at room temperature until completion, as monitored by TLC.

-

The product is typically isolated by filtration or extraction and purified by recrystallization or column chromatography.

This assay measures the inhibition of ATP synthesis in inverted membrane vesicles (IMVs) from mycobacteria.[12][13]

Procedure:

-

IMVs are prepared from a mycobacterial strain (e.g., Mycobacterium smegmatis).

-

The assay is performed in a 96-well plate format.

-

IMVs are incubated with the test compound at various concentrations.

-

ATP synthesis is initiated by the addition of a respiratory substrate (e.g., NADH) and ADP.

-

The amount of ATP produced is quantified using a luciferin/luciferase-based ATP detection reagent.

-

The luminescence signal is measured using a plate reader.

-

The IC50 value is calculated from the dose-response curve.[14]

Mechanisms of Action

Workflow for antibacterial THIQ analog development.

Antiviral Activity of THIQ Analogs

THIQ derivatives have also emerged as promising antiviral agents, with notable activity against HIV-1.

Quantitative Antiviral Data

The following table summarizes the anti-HIV-1 activity of selected THIQ analogs.

| Compound ID | Target/Assay | EC50 / % Inhibition | Reference(s) |

| Compound 160 | HIV-1 RT Inhibition | 74.82% inhibition @ 100 µM | [10] |

| Compound 161 | HIV-1 RT Inhibition | 72.58% inhibition @ 100 µM | [10] |

| trans-1 | Anti-SARS-CoV-2 | EC50: 3.15 µM | |

| trans-2 | Anti-SARS-CoV-2 | EC50: 12.02 µM |

Experimental Protocols

Procedure:

-

A substituted phenylethylamine is reacted with a substituted benzoyl chloride to form an amide intermediate.

-

The amide undergoes Bischler-Napieralski cyclization using a dehydrating agent (e.g., phosphorus oxychloride) to form a 3,4-dihydroisoquinoline.

-

The resulting imine is reduced, typically with sodium borohydride, to yield the 1,2,3,4-tetrahydroisoquinoline.

-

Further modifications at the N2 position can be carried out as needed.

This ELISA-based assay quantifies the inhibition of HIV-1 RT activity.[15]

Procedure:

-

A template/primer hybrid (e.g., poly(A) x oligo(dT)) is immobilized on a streptavidin-coated microplate.

-

Recombinant HIV-1 RT, a mixture of dNTPs (including DIG-dUTP and biotin-dUTP), and the test compound at various concentrations are added to the wells.

-

The plate is incubated to allow for DNA synthesis.

-

The newly synthesized DNA strand, labeled with DIG and biotin, is captured on the plate.

-

An anti-DIG antibody conjugated to peroxidase is added.

-

A colorimetric substrate is added, and the absorbance is measured using a microplate reader.

-

The IC50 value is determined from the dose-response curve.[15]

Signaling Pathways and Mechanisms of Action

Mechanism of HIV-1 RT inhibition by THIQ analogs.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by THIQ analogs, coupled with their synthetic tractability, ensure their enduring relevance in medicinal chemistry. This technical guide has provided a snapshot of the current landscape, highlighting key quantitative data, experimental methodologies, and mechanistic insights. It is anticipated that further exploration of the vast chemical space around the THIQ core will lead to the development of next-generation therapeutics for a wide range of diseases.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 12. A simple assay for inhibitors of mycobacterial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. benchchem.com [benchchem.com]

A Technical Guide to Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this guide also encompasses information on the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) to provide a functional context for researchers.

Compound Identification and Properties

A summary of the known physical and chemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES String | O=C(OCC)C1C(C=CC=C2)=C2CCN1 | [1] |

| InChI Key | OOIVWSXZWFQHQS-UHFFFAOYSA-N | [1] |

| Hazard Class | Acute Toxicity 4 (Oral) | [1] |

Synthesis and Experimental Protocols

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is well-established in organic chemistry, with the Pictet-Spengler and Bischler-Napieralski reactions being the most common methods. These reactions provide a versatile platform for the synthesis of a wide range of THIQ derivatives.

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system. This method is widely used for the synthesis of isoquinoline alkaloids and related compounds.

A generalized workflow for the synthesis of a 1-substituted THIQ derivative via the Pictet-Spengler reaction is illustrated in the diagram below.

While a specific protocol for the target molecule is not detailed in the reviewed literature, a plausible synthetic route could involve the esterification of the corresponding 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. The synthesis of the carboxylic acid itself can be achieved through methods like the Ugi or Petasis multi-component reactions, followed by hydrolysis.[3]

Biological Activity and Therapeutic Potential

The 1,2,3,4-tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a wide range of biologically active compounds and approved drugs.[4][5] THIQ derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: Several THIQ analogs have shown potent cytotoxic effects against various cancer cell lines.[6]

-

Antimicrobial: The THIQ nucleus is present in compounds with antibacterial and antifungal properties.[7]

-

Antiviral: Certain derivatives have been investigated as potential antiviral agents.

-

Neuropharmacological: The structural similarity of THIQs to some neurotransmitters has led to their investigation for neurological disorders.

The biological activity of specific THIQ derivatives is highly dependent on the nature and position of substituents on the tetrahydroisoquinoline ring. For instance, substitutions at the C-1 and N-2 positions have been shown to significantly influence the pharmacological profile.

Applications in Drug Development

The versatility of the THIQ scaffold makes it an attractive starting point for the design and synthesis of novel therapeutic agents. Researchers in drug development can utilize the foundational knowledge of THIQ chemistry to:

-

Design and synthesize libraries of novel THIQ derivatives for high-throughput screening.

-

Perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

-

Incorporate the THIQ motif into more complex molecules to enhance their pharmacological properties.

The general workflow for leveraging the THIQ scaffold in a drug discovery program is outlined below.

Conclusion

This compound belongs to a class of compounds with significant potential in medicinal chemistry. While specific experimental data for this particular molecule is sparse, the well-documented chemistry and broad biological activities of the 1,2,3,4-tetrahydroisoquinoline core provide a strong foundation for future research and development. This guide serves as a starting point for scientists and researchers interested in exploring the therapeutic potential of this and related compounds.

References

- 1. Ethyl 1,2,3,4-tetrahydro-1-isoquinolinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS # 41234-43-9, Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, (±)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid ethyl ester - chemBlink [ww.chemblink.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 6. DSpace [diposit.ub.edu]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

Stability and Storage of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings. Data from analogous compounds, particularly those containing a tetrahydroisoquinoline moiety and an ester functional group, have been utilized to infer potential stability characteristics in the absence of direct studies on this specific molecule.

Recommended Storage and Handling

Proper storage and handling are paramount to prevent the degradation of this compound. The following conditions are recommended based on general guidelines for tetrahydroisoquinoline derivatives.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential hydrolytic and oxidative degradation. |

| Light | Store in the dark (amber vials) | To prevent potential photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon) and keep containers tightly sealed. | To protect against oxidation and moisture. |

| Purity | Use high-purity, anhydrous solvents for preparing solutions. | To prevent contamination and solvent-mediated degradation. |

| Incompatibilities | Avoid strong oxidizing agents and strong acids/bases. | These can promote rapid degradation of the tetrahydroisoquinoline ring and hydrolysis of the ester. |

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated: hydrolysis of the ethyl ester and oxidation of the tetrahydroisoquinoline ring.

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and ethanol. This reaction is catalyzed by the presence of water and is accelerated by increased temperature and pH extremes.

Oxidative Degradation

The tetrahydroisoquinoline ring system can be susceptible to oxidation. This may involve the formation of N-oxides or aromatization to the corresponding isoquinoline derivative. The presence of oxygen and exposure to light can promote oxidative processes.

Below is a diagram illustrating the potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies: An Experimental Overview

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following table outlines a general protocol for such studies, based on ICH guidelines and findings from studies on analogous compounds like Solifenacin.

Table 2: General Protocol for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Products |

| Acid Hydrolysis | 1N HCl | 60°C | 6 hours | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid |

| Base Hydrolysis | 1N NaOH | 60°C | 6 hours | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid |

| Oxidation | 20% H₂O₂ | 60°C | 6 hours | N-oxides, aromatized isoquinoline species |

| Thermal | Dry Heat | 105°C | 6 hours | Various decomposition products |

| Photolytic | 1.2 million lux hours (visible) and 200 Watt hours/m² (UV) | Ambient | As required | Photo-oxidation products |

Stability-Indicating Analytical Method: A General Protocol

A stability-indicating analytical method is crucial for separating and quantifying the intact compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for this purpose.

Proposed HPLC Method Parameters

Table 3: General RP-HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile(Gradient or isocratic elution to be optimized) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Experimental Workflow for Method Development and Validation

The development and validation of a stability-indicating method is a systematic process. The following diagram outlines a typical workflow.

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

Key Intermediates in the Synthesis of Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds. The introduction of a carboxylic acid moiety at the 1-position generates a class of compounds with significant therapeutic potential, including applications as antagonists for dopamine receptors. This technical guide provides an in-depth overview of the key intermediates involved in the synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives, focusing on the most prevalent and efficient synthetic strategies.

Core Synthetic Strategies and Their Key Intermediates

The construction of the tetrahydroisoquinoline-1-carboxylic acid core is primarily achieved through several key synthetic transformations, each involving distinct intermediates. The most notable of these are the Pictet-Spengler reaction, the Pomeranz-Fritsch-Bobbitt cyclization (often coupled with the Petasis reaction), and the Ugi multicomponent reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines. To generate the 1-carboxylic acid functionality, the reaction is typically carried out between a β-arylethylamine and an α-keto acid or its ester equivalent.

Key Intermediates:

-

β-Arylethylamines: These are the foundational precursors, providing the aromatic ring and the C2-N unit of the final heterocyclic system. Commonly used examples include dopamine and 3-hydroxyphenethylamine.

-

α-Keto Acids/Esters: These reagents, such as glyoxylic acid or ethyl glyoxylate, serve as the electrophilic partner and are the source of the C1 carbon and the carboxylic acid group.

-

Iminium Ion: The initial condensation between the β-arylethylamine and the α-keto acid forms a Schiff base, which under acidic conditions, is protonated to generate a highly reactive iminium ion intermediate. This electrophilic species undergoes an intramolecular cyclization onto the electron-rich aromatic ring to form the tetrahydroisoquinoline skeleton.

Diagram of the Pictet-Spengler Reaction Pathway

Caption: Pictet-Spengler reaction pathway.

Petasis Reaction followed by Pomeranz-Fritsch-Bobbitt Cyclization

This powerful two-stage sequence is particularly valuable for the asymmetric synthesis of tetrahydroisoquinoline-1-carboxylic acids. The Petasis reaction is first employed to construct a key acyclic intermediate, which then undergoes the Pomeranz-Fritsch-Bobbitt cyclization.

Key Intermediates:

-

Chiral Aminoacetaldehyde Acetal: This component, often derived from a chiral amino alcohol, introduces the stereocenter that directs the asymmetric outcome of the synthesis.

-

N-(2,2-Dialkoxyethyl) Amino Acid Derivative: This is the product of the three-component Petasis reaction between a boronic acid, glyoxylic acid, and the chiral aminoacetaldehyde acetal. It contains all the necessary atoms and the chiral information for the subsequent cyclization.

-

Iminium Ion (from Acetal Hydrolysis): In the presence of acid, the acetal group of the N-(2,2-dialkoxyethyl) amino acid derivative is hydrolyzed to an aldehyde, which then condenses with the secondary amine to form an iminium ion. This intermediate then cyclizes to afford the target tetrahydroisoquinoline-1-carboxylic acid.

Diagram of the Petasis/Pomeranz-Fritsch-Bobbitt Workflow

Caption: Petasis/Pomeranz-Fritsch-Bobbitt workflow.

Ugi Multicomponent Reaction

The Ugi reaction is a one-pot, four-component reaction that offers a highly efficient route to complex molecules. In the context of tetrahydroisoquinoline-1-carboxylic acid synthesis, it is used to generate carboxamide derivatives, which can be subsequently hydrolyzed.

Key Intermediates:

-

3,4-Dihydroisoquinoline: This cyclic imine serves as one of the four components in the Ugi reaction.

-

Isocyanide: This reagent provides the carbon atom that will become the carbonyl carbon of the carboxamide group.

-

N-Acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide: This is the direct product of the Ugi reaction. It is a stable intermediate that can be isolated and purified before being converted to the final carboxylic acid.[1]

Quantitative Data Summary

The following tables summarize representative yields and enantiomeric excess (ee) values for the synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives via the aforementioned methods.

| Reaction | Starting Materials | Product | Yield (%) | ee (%) | Reference |

| Petasis/Pomeranz-Fritsch-Bobbitt | 3,4-Dimethoxyphenyl boronic acid, glyoxylic acid, chiral aminoacetaldehyde acetal | (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | - | 90 | [1] |

| Ugi Reaction | 3,4-Dihydroisoquinolines, isocyanides, various acids | 2-Acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides | Moderate to Good | Poor (with chiral acids) | [1] |

| Asymmetric Reduction | 6,7-Dimethoxy-3,4-dihydroisoquinolium iodide | 1-Substituted-tetrahydroisoquinoline | - | up to 66.4 | |

| Enantioselective Synthesis | 3,4-dihydroisoquinolinium salt | (+)- and (-)-Tetrahydro-6,7-dimethoxy-1-methylisoquinoline-1-carboxylic acids | 35 (overall) | - | [2] |

Experimental Protocols

General Procedure for the Ugi Three-Component Reaction

To a solution of the 3,4-dihydroisoquinoline (1.0 mmol) in methanol (5 mL) is added the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol). The reaction mixture is stirred at room temperature for 24-48 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide.[1]

General Procedure for the Hydrolysis of Ugi Products

The 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide (1.0 mmol) is dissolved in a mixture of ethanol (10 mL) and concentrated hydrochloric acid (5 mL). The solution is heated at reflux for 12-24 hours. After cooling to room temperature, the solvent is evaporated, and the residue is co-evaporated with water several times to remove excess HCl. The resulting crude product is then purified by recrystallization to yield the desired 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride.[1]

Biological Significance and Signaling Pathways

Tetrahydroisoquinoline-1-carboxylic acid derivatives have garnered significant attention due to their diverse biological activities. A notable area of interest is their interaction with dopamine receptors, which are crucial G-protein-coupled receptors (GPCRs) in the central nervous system involved in motor control, motivation, and reward.

Some derivatives have been identified as allosteric antagonists at dopamine D2 and D3 receptors.[3] Allosteric modulation offers a sophisticated mechanism of receptor regulation compared to direct (orthosteric) agonism or antagonism. An allosteric modulator binds to a site on the receptor that is distinct from the endogenous ligand binding site, inducing a conformational change that alters the receptor's affinity and/or efficacy for the endogenous ligand.

Simplified Dopamine D2/D3 Receptor Signaling

Caption: Simplified dopamine D2/D3 receptor signaling pathway.

This guide has outlined the pivotal intermediates in the synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives, providing a foundation for the rational design and execution of synthetic strategies targeting this important class of molecules. The presented data and protocols offer a starting point for researchers in the field of medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols: Pictet-Spengler Condensation for Tetrahydroisoquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Pictet-Spengler reaction is a cornerstone in synthetic organic chemistry, providing a robust and efficient method for the synthesis of tetrahydroisoquinolines (THIQs). This heterocyclic motif is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds. This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the synthesis of THIQs via the Pictet-Spengler condensation.

Introduction

Discovered by Amé Pictet and Theodor Spengler in 1911, the reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system.[1][2][3][4][5][6] The versatility of the Pictet-Spengler reaction has led to its widespread use in the total synthesis of complex alkaloids and the development of novel therapeutic agents.[2][6]

Reaction Mechanism and Key Considerations

The reaction proceeds through the initial formation of a Schiff base (or imine) from the β-arylethylamine and the carbonyl compound. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular cyclization onto the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the final tetrahydroisoquinoline product.[2][5][7]

Several factors influence the success and efficiency of the Pictet-Spengler reaction:

-

Aromatic Ring Activation: The aromatic ring of the β-arylethylamine must be sufficiently nucleophilic to participate in the cyclization. Electron-donating groups on the aromatic ring generally facilitate the reaction, allowing for milder conditions.[7]

-

Carbonyl Component: Aldehydes are typically more reactive than ketones. Formaldehyde and its synthetic equivalents are commonly used to generate unsubstituted C1-THIQs.

-

Acid Catalyst: A variety of protic and Lewis acids can be employed to catalyze the reaction, with the choice of acid depending on the reactivity of the substrates. Common catalysts include hydrochloric acid, sulfuric acid, trifluoroacetic acid (TFA), and boron trifluoride etherate.

-

Solvent and Temperature: The reaction can be performed in a range of protic and aprotic solvents, and the required temperature varies from room temperature to reflux, depending on the substrate reactivity. Microwave-assisted protocols have been shown to significantly reduce reaction times.[8][9]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions and reported yields for the Pictet-Spengler synthesis of tetrahydroisoquinolines.

| β-Arylethylamine Substrate | Carbonyl Substrate | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Phenylethylamine | Dimethoxymethane | Concentrated HCl | 100 | Not Specified | 40 | [10] |

| 2-(3,4-dimethoxyphenyl)ethylamine | Benzaldehyde | Trifluoroacetic acid (TFA) | Microwave (1200W) | 15 min | 98 | [10] |

| Dopamine | 4-Hydroxyphenylacetaldehyde | Norcoclaurine Synthase (enzyme) | Not Specified | Not Specified | High | [11][12] |

| 2-(3-Hydroxyphenyl)ethylamine | Cyclohexanone | Phosphate buffer (pH 9)/Methanol | 70 | Not Specified | 74 | [13] |

| 2-(5-methylfuran-2-yl)ethylamine | Benzaldehyde | HCl/Acetic Acid | 70 | 5 h | 67 | [14] |